2,3,4,6-tetraiodobenzoic acid
Overview
Description
2,3,4,6-tetraiodobenzoic acid is a highly iodinated derivative of benzoic acid. This compound is characterized by the presence of four iodine atoms attached to the benzene ring at the 2, 3, 4, and 6 positions. The molecular formula for this compound is C7H2I4O2 . The presence of multiple iodine atoms makes it a compound of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of benzoic acid, 2,3,4,6-tetraiodo- typically involves the iodination of benzoic acid. One common method is the direct iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions . Industrial production methods may involve similar iodination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3,4,6-tetraiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,6-tetraiodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of coordination polymers and other complex molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,6-tetraiodo- involves its interaction with molecular targets through its iodinated benzene ring and carboxylic acid group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity to various targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, further contributing to its biological activity .
Comparison with Similar Compounds
2,3,4,6-tetraiodobenzoic acid can be compared with other iodinated benzoic acid derivatives, such as:
2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid: This compound has similar iodination but with an additional carboxylic acid group, making it useful in different coordination chemistry applications.
2,4,6-Triiodobenzoic acid: This compound has three iodine atoms and is used in different chemical and biological applications due to its distinct reactivity and properties.
The uniqueness of benzoic acid, 2,3,4,6-tetraiodo- lies in its specific iodination pattern, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,3,4,6-tetraiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2I4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUFQNBASVMUOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)I)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2I4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072350 | |
Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71463-71-3 | |
Record name | 2,3,4,6-Tetraiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71463-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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